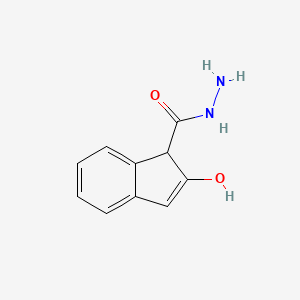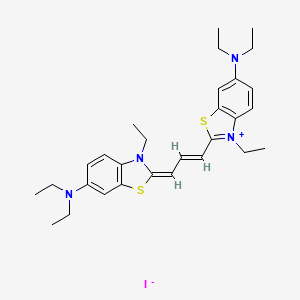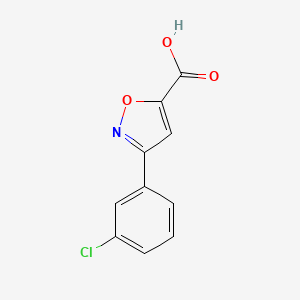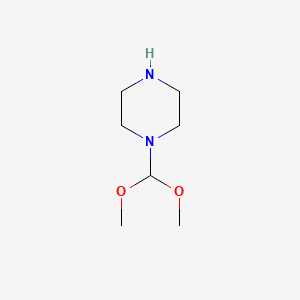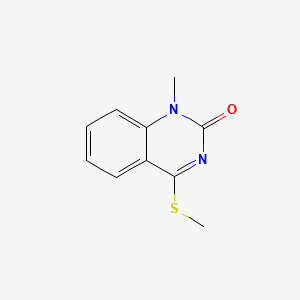
1-Methyl-4-(methylsulfanyl)quinazolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4-(methylsulfanyl)quinazolin-2(1H)-one is a chemical compound that belongs to the quinazoline family. This compound has gained significant attention in scientific research due to its potential applications in medicinal chemistry. The synthesis of this compound has been extensively studied, and its mechanism of action and physiological effects have been investigated.
Mechanism of Action
The mechanism of action of 1-Methyl-4-(methylsulfanyl)quinazolin-2(1H)-one is not fully understood. However, it has been reported to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the degradation of acetylcholine. This inhibition leads to an increase in the concentration of acetylcholine in the brain, which is beneficial in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation. The compound has also been reported to have antibacterial and antifungal activities. Additionally, this compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-Methyl-4-(methylsulfanyl)quinazolin-2(1H)-one in lab experiments is its relatively simple synthesis method. The compound is also stable and can be easily stored. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Future Directions
There are several future directions for the research of 1-Methyl-4-(methylsulfanyl)quinazolin-2(1H)-one. One potential direction is to investigate its potential as a therapeutic agent for the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its potential as a fluorescent probe for the detection of metal ions. Additionally, further research could be done to optimize the synthesis method and improve the solubility of the compound.
Synthesis Methods
The synthesis of 1-Methyl-4-(methylsulfanyl)quinazolin-2(1H)-one has been reported in the literature. The most common method involves the reaction of 2-amino-4-methylthiophenol with 2-cyanobenzoyl chloride in the presence of a base such as triethylamine or pyridine. The resulting product is then treated with methyl iodide to obtain the final product. The yield of this reaction is reported to be around 60-70%.
Scientific Research Applications
1-Methyl-4-(methylsulfanyl)quinazolin-2(1H)-one has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit antitumor, anti-inflammatory, and antimicrobial activities. The compound has also shown promising results in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, this compound has been investigated for its potential use as a fluorescent probe for the detection of metal ions.
properties
IUPAC Name |
1-methyl-4-methylsulfanylquinazolin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2OS/c1-12-8-6-4-3-5-7(8)9(14-2)11-10(12)13/h3-6H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCTBSWXKOBRQSL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=NC1=O)SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30724944 |
Source


|
| Record name | 1-Methyl-4-(methylsulfanyl)quinazolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30724944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
19577-74-3 |
Source


|
| Record name | 1-Methyl-4-(methylsulfanyl)quinazolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30724944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

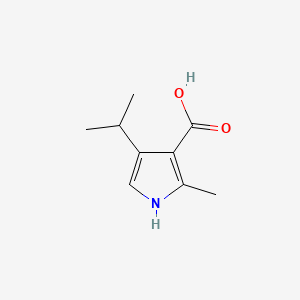
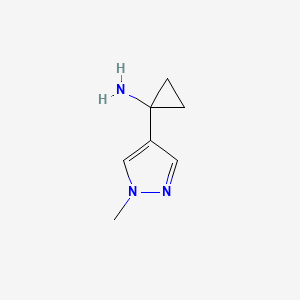

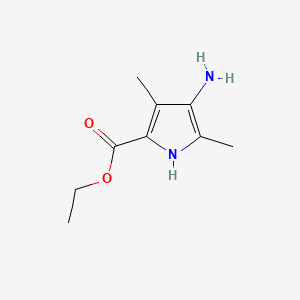
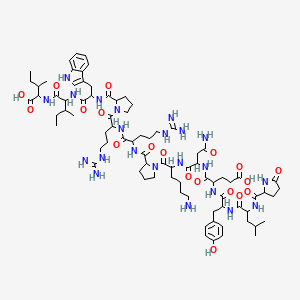
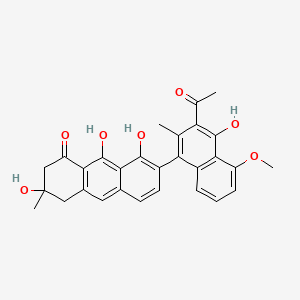


![6-Nitro-1H-benzo[d]imidazol-4-amine](/img/structure/B561110.png)

